molecular formula C24H16FNO5S B12206262 (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B12206262
M. Wt: 449.5 g/mol
InChI Key: CITIMMHFIWYFGL-FSJBWODESA-N
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Description

The compound (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic molecule that features a combination of indole, benzofuran, and fluorobenzenesulfonate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and benzofuran intermediates, followed by their coupling and subsequent functionalization with the fluorobenzenesulfonate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The indole and benzofuran rings can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohol derivatives.

    Substitution: The fluorobenzenesulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted indole or benzofuran compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers are investigating its effects on various cellular pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound is being explored for its potential therapeutic properties. Its unique structure and reactivity make it a candidate for the development of new drugs targeting specific diseases. Studies are ongoing to evaluate its efficacy and safety in preclinical and clinical settings.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and other high-tech industries.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The indole and benzofuran moieties can bind to various enzymes and receptors, modulating their activity and leading to downstream effects on cellular pathways. The fluorobenzenesulfonate group can enhance the compound’s binding affinity and specificity, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate stands out due to its unique combination of indole, benzofuran, and fluorobenzenesulfonate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H16FNO5S

Molecular Weight

449.5 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate

InChI

InChI=1S/C24H16FNO5S/c1-26-14-15(19-4-2-3-5-21(19)26)12-23-24(27)20-11-8-17(13-22(20)30-23)31-32(28,29)18-9-6-16(25)7-10-18/h2-14H,1H3/b23-12+

InChI Key

CITIMMHFIWYFGL-FSJBWODESA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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